molecular formula C22H20N4O3S3 B4104734 2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide

2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B4104734
M. Wt: 484.6 g/mol
InChI Key: DAAMYKZDFYOBJV-UHFFFAOYSA-N
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Description

2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide is a complex organic compound that features a benzothiazole ring, a phenoxyacetyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting substituted anilines with carbon disulfide and bromine.

    Introduction of the Phenoxyacetyl Group: This step involves the acylation of the benzothiazole derivative with phenoxyacetyl chloride in the presence of a base such as pyridine.

    Thioether Formation: The benzothiazole derivative is then reacted with a thiazole derivative under basic conditions to form the thioether linkage.

    Final Coupling: The final step involves coupling the intermediate with a butanamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and benzothiazole rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of benzothiazole, phenoxyacetyl, and thiazole rings in a single molecule is unique.

Properties

IUPAC Name

2-[[6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S3/c1-2-17(20(28)26-21-23-10-11-30-21)31-22-25-16-9-8-14(12-18(16)32-22)24-19(27)13-29-15-6-4-3-5-7-15/h3-12,17H,2,13H2,1H3,(H,24,27)(H,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAMYKZDFYOBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=CS1)SC2=NC3=C(S2)C=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide
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2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide
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2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide
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2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide
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2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide
Reactant of Route 6
Reactant of Route 6
2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide

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